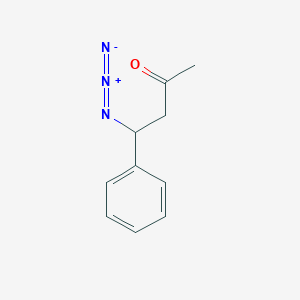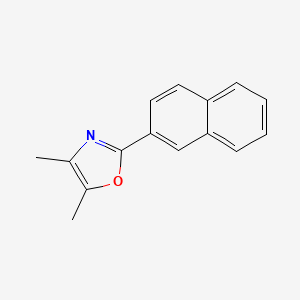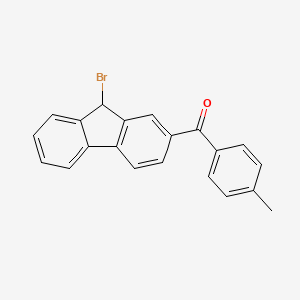
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a 4-methylphenyl group attached to the methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone typically involves the bromination of fluorene followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 9-bromofluorene is then subjected to Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Products include substituted fluorenes with various functional groups.
Oxidation: Products include fluorenone derivatives and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, influencing its behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromofluorene: Lacks the 4-methylphenyl group, making it less complex and with different reactivity.
Fluorenone: Contains a carbonyl group at the 9th position but lacks the bromine atom and the 4-methylphenyl group.
4-Methylbenzoyl Chloride: Used as a reagent in the synthesis but lacks the fluorene moiety.
Uniqueness
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is unique due to the combination of the bromine atom, the fluorene ring, and the 4-methylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
922499-62-5 |
|---|---|
Molekularformel |
C21H15BrO |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
(9-bromo-9H-fluoren-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H15BrO/c1-13-6-8-14(9-7-13)21(23)15-10-11-17-16-4-2-3-5-18(16)20(22)19(17)12-15/h2-12,20H,1H3 |
InChI-Schlüssel |
VRWBWXHDWSIASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


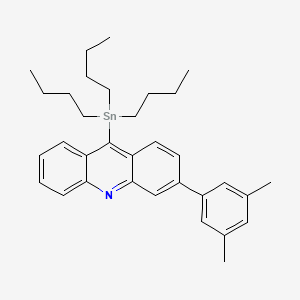

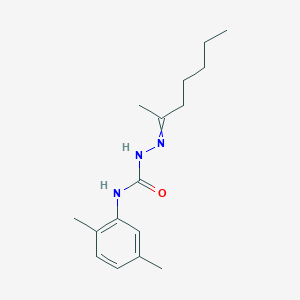
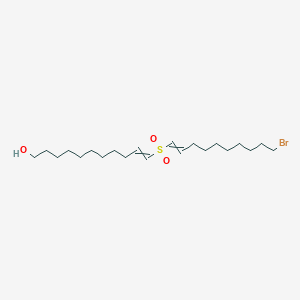

![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
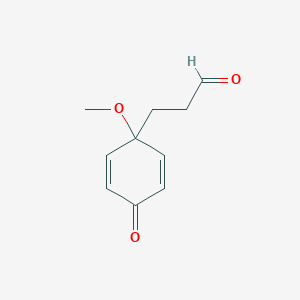
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)

![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
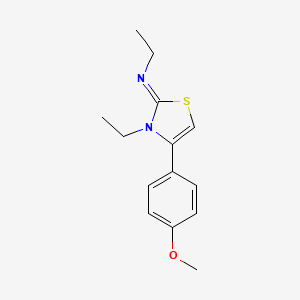
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
